3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core.
Substitution: Substitution reactions can occur at the 4-fluorophenyl and 2-methylcyclohexyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds of this class are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry
Industrially, it may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
The presence of the 4-fluorophenyl group in 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C24H25FN4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(methoxymethyl)-11-(2-methylcyclohexyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H25FN4O2/c1-15-5-3-4-6-20(15)28-12-11-21-18(24(28)30)13-26-23-22(16-7-9-17(25)10-8-16)19(14-31-2)27-29(21)23/h7-13,15,20H,3-6,14H2,1-2H3 |
InChI Key |
XUWDEYRBQBFSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)COC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.